molecular formula C10H7FO B6603202 1-(3-ethynyl-2-fluorophenyl)ethan-1-one CAS No. 2359693-43-7

1-(3-ethynyl-2-fluorophenyl)ethan-1-one

Cat. No.: B6603202
CAS No.: 2359693-43-7
M. Wt: 162.16 g/mol
InChI Key: LKEWRCOXQAXLLT-UHFFFAOYSA-N
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Description

1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C10H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 3-iodo-2-fluoroacetophenone is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction mixture is then subjected to deprotection to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Ethynyl-2-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways .

Comparison with Similar Compounds

  • 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
  • 1-(3-Chloro-2-fluorophenyl)ethan-1-one
  • 3’-Fluoroacetophenone

Uniqueness: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is unique due to the presence of both an ethynyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethynyl group provides a site for further functionalization, while the fluorine atom can enhance the compound’s stability and lipophilicity .

Properties

IUPAC Name

1-(3-ethynyl-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWRCOXQAXLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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